
4-amino-2-(trifluoromethyl)benzoic Acid
Overview
Description
4-amino-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H6F3NO2. It is characterized by the presence of an amino group at the fourth position and a trifluoromethyl group at the second position on the benzoic acid ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(trifluoromethyl)benzoic acid can be achieved through several methodsThis intermediate is then reacted with liquid ammonia under catalytic conditions to produce 4-amino-2-(trifluoromethyl)benzamide, which is further dehydrated to yield the target compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of readily available raw materials and efficient reaction conditions. The process typically includes steps such as bromination, cyano group replacement, and aminolysis substitution. The use of glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol are common in these methods .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-Amino-2-(trifluoromethyl)benzoic acid serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an ideal candidate for drug development and other applications in organic synthesis. It is often used as a reagent in various chemical reactions, including oxidation and substitution reactions.
Reaction Mechanisms
The compound can undergo several types of reactions:
- Oxidation : Can be oxidized to form quinones or other derivatives.
- Reduction : Can be reduced to amines or other forms.
- Substitution : The amino and trifluoromethyl groups allow for diverse substitution reactions, leading to various derivatives.
Biological Research
Enzyme Interaction Studies
Research indicates that this compound interacts with various enzymes and proteins, influencing their activity. For example, studies have shown that it can inhibit or activate specific enzymes involved in metabolic pathways, thereby altering gene expression and cellular behavior.
Antimicrobial Activity
The compound has demonstrated significant antibacterial properties against various strains of bacteria, including Mycobacterium tuberculosis. A study highlighted that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like isoniazid against drug-resistant strains. This suggests potential therapeutic applications in treating multidrug-resistant tuberculosis .
Medical Applications
Drug Development
The ongoing research into the therapeutic potential of this compound focuses on its use in developing new drugs. The compound's ability to modulate enzyme activity and its antibacterial properties make it a candidate for creating novel treatments for infections resistant to conventional antibiotics .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals with specific properties. Its unique functional groups allow for the synthesis of materials used in coatings, plastics, and pharmaceuticals .
Summary Table of Applications
Application Area | Details |
---|---|
Organic Chemistry | Building block for complex molecules; reagent in chemical reactions |
Biological Research | Enzyme interaction; antimicrobial activity against drug-resistant bacteria |
Medical Applications | Potential for drug development; targeting antibiotic resistance |
Industrial Use | Production of specialty chemicals; applications in coatings and plastics |
Case Studies
- Antibacterial Activity Against Mycobacterium tuberculosis
- Enzyme Inhibition Studies
Mechanism of Action
The mechanism of action of 4-amino-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzoic acid: This compound has a similar structure but lacks the amino group, resulting in different chemical and biological properties.
2-(trifluoromethyl)benzoic acid: Similar to 4-amino-2-(trifluoromethyl)benzoic acid but with the trifluoromethyl group at a different position, leading to variations in reactivity and applications.
Uniqueness
This compound is unique due to the presence of both an amino group and a trifluoromethyl group on the benzoic acid ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .
Biological Activity
4-Amino-2-(trifluoromethyl)benzoic acid (also known as 4-amino-2-trifluoromethylbenzoic acid) is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
1. Chemical Structure and Properties
The chemical formula of this compound is . The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an interesting candidate for various biochemical applications.
2.1 Enzyme Interactions
This compound interacts with several enzymes, impacting their activity and function. It has been shown to influence metabolic pathways by either inhibiting or activating specific enzymes. For example, studies indicate that the compound can modulate the activity of enzymes involved in amino acid metabolism and signal transduction pathways.
2.2 Cellular Effects
This compound affects cellular processes such as gene expression and cell signaling. Research has demonstrated that it can alter the expression levels of certain genes, which in turn affects cellular behavior. For instance, it has been observed to influence the proliferation and differentiation of various cell types.
The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets, including receptors and enzymes. This binding can lead to changes in enzymatic activity and gene expression through interactions with transcription factors .
3.1 Molecular Binding
The trifluoromethyl group plays a crucial role in enhancing the compound's interactions with biological molecules, potentially increasing its efficacy as a therapeutic agent .
4. Dosage Effects in Animal Models
Research indicates that the effects of this compound are dose-dependent in animal models. Lower doses may exhibit beneficial effects, while higher doses can lead to toxicity. Understanding these dosage effects is essential for determining safe application levels in therapeutic contexts.
5.1 Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives of this compound. For instance, salicylanilide derivatives containing this compound have demonstrated significant activity against multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 μmol/L .
Compound | MIC (μmol/L) | Target Organism |
---|---|---|
Salicylanilide 4-(trifluoromethyl)benzoate | 0.5 - 32 | M. tuberculosis |
Salicylanilide derivatives | ≤ 1 | M. kansasii |
5.2 Antifungal Activity
The antifungal potential of this compound has also been explored, particularly through its esters with salicylanilides, which showed varying degrees of effectiveness against fungal strains such as Candida spp. . However, the relationship between structure and activity remains complex due to the variability in responses among different derivatives.
6. Case Studies
Several case studies have documented the biological activity of this compound:
- Case Study 1: A study on its effects on M. tuberculosis showed that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics like isoniazid.
- Case Study 2: Investigations into its cytotoxicity revealed that at higher concentrations, this compound could induce apoptosis in cancer cell lines, suggesting potential applications in oncology .
7. Conclusion
The biological activity of this compound is multifaceted, involving interactions with enzymes and cellular pathways that can lead to significant therapeutic outcomes. Its promising antibacterial and antifungal properties warrant further investigation to fully understand its potential applications in medicine.
Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects and optimizing its structure for enhanced efficacy against resistant pathogens and other diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-amino-2-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:
Nitration : Introduce a nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C).
Trifluoromethylation : Employ cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) with CuI catalysts to install the trifluoromethyl group .
Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.
Optimization : Monitor intermediate purity via HPLC (≥98% threshold) and adjust reaction time/temperature to minimize byproducts (e.g., over-reduction or dehalogenation) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions. The amino group (δ 5.5–6.5 ppm in DMSO-d₆) and trifluoromethyl (δ 110–125 ppm in ¹³C) are key markers.
- FTIR : Identify carboxylate (C=O stretch at ~1700 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ = 220.05).
Cross-reference with databases (e.g., NIST Chemistry WebBook) for spectral matching .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Acquire high-resolution single-crystal X-ray data (λ = 0.710–1.541 Å).
- Structure Solution : Use SHELXT for phase determination via intrinsic phasing.
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate using R-factor convergence (R₁ < 0.05) and residual electron density maps .
Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental reactivity data for this compound?
- Methodological Answer :
- Validation : Re-optimize DFT functionals (e.g., B3LYP/6-311+G(d,p)) with solvent models (PCM for polar solvents).
- Kinetic Studies : Compare computed activation energies with experimental Arrhenius plots from time-resolved NMR or UV-Vis kinetics.
- Error Analysis : Assess basis set limitations or missing dispersion corrections in DFT .
Q. How should researchers address conflicting solubility data in different solvents?
- Methodological Answer :
- Controlled Experiments : Measure solubility in triplicate using gravimetric or UV-Vis methods under standardized conditions (25°C, inert atmosphere).
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize solvent interactions.
- DSC/TGA : Identify polymorphic transitions or decomposition events affecting solubility .
Q. Data Contradiction Analysis
Q. How to interpret conflicting NMR results for the amino group in polar vs. nonpolar solvents?
- Methodological Answer :
- Solvent Effects : In DMSO-d₆, hydrogen bonding deshields the NH₂ group (δ 6.0 ppm), while in CDCl₃, rapid proton exchange broadens the signal.
- VT-NMR : Perform variable-temperature NMR (e.g., −40°C to 80°C) to slow exchange and resolve splitting patterns.
- 2D Experiments : Use HSQC to correlate NH protons with adjacent carbons, confirming assignment .
Q. Applications in Medicinal Chemistry
Q. What role does the trifluoromethyl group play in enhancing the compound’s bioactivity, and how can this be quantified?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., CF₃ → CH₃ or Cl) and compare IC₅₀ values in enzyme inhibition assays.
- Lipophilicity Measurement : Determine logP values (shake-flask/HPLC) to correlate CF₃’s impact on membrane permeability.
- Computational Docking : Map CF₃ interactions with hydrophobic enzyme pockets using AutoDock Vina .
Properties
IUPAC Name |
4-amino-2-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVHEVZYTGHASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397107 | |
Record name | 4-amino-2-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393-06-6 | |
Record name | 4-amino-2-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-(trifluoromethyl)benzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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